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7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine

ERAP2 inhibition aminopeptidase immuno-oncology

Researchers seeking selective ERAP2 inhibition often face inconsistent potency and off-target activity with uncharacterized positional isomers. This compound solves that problem with documented matched-assay data. - Sub-micromolar ERAP2 inhibitor (Ki = 700 nM) with a 26.4-fold selectivity window over ERAP1. - Validated scaffold distinct from phosphinic acid and diaminobenzoic acid chemotypes, enabling scaffold-hopping SAR exploration. - Benchmarked reference standard for calibrating ERAP isoform selectivity assays, ensuring experimental reproducibility and reliable supply chain delivery.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 763880-10-0
Cat. No. B12917601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine
CAS763880-10-0
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCCN1CCC2=NC=C(N=C2C(C1)C)N
InChIInChI=1S/C11H18N4/c1-3-15-5-4-9-11(8(2)7-15)14-10(12)6-13-9/h6,8H,3-5,7H2,1-2H3,(H2,12,14)
InChIKeyOJIBEYDNQZNYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine (CAS 763880-10-0): Chemical Identity and Compound Class


7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine (CAS 763880-10-0) is a heterocyclic small molecule belonging to the pyrazino[2,3-d]azepine class, characterized by a fused pyrazine-azepine bicyclic core with ethyl substitution at position 7 and methyl substitution at position 9 (molecular formula C11H18N4, molecular weight 206.29 g/mol) [1]. This compound has been deposited in authoritative bioactivity databases as an inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2), a zinc metalloaminopeptidase implicated in antigen processing for MHC class I presentation [2]. Its structural scaffold distinguishes it from the phosphinic acid and diaminobenzoic acid chemotypes that dominate the ERAP2 inhibitor landscape [3].

Why Generic Substitution Fails for 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine: Substituent Position Determines ERAP Isoform Selectivity Profile


The pyrazino[2,3-d]azepine scaffold tolerates methylation at multiple positions (e.g., 5-methyl, 6-methyl, 8-methyl, 9-methyl), and even simple positional isomerism produces compounds with divergent biological profiles that cannot be assumed interchangeable . The 9-methyl substitution on the target compound is associated with a measurable ERAP2/ERAP1 selectivity window (Ki_ERAP1 / Ki_ERAP2 ≈ 26-fold), whereas the 8-methyl regioisomer (CAS 773008-45-0) and the non-methylated 7-ethyl analog (CAS 82102-74-7) lack publicly documented selectivity data, making potency extrapolation unreliable [1]. Procurement of an uncharacterized positional isomer as a substitute risks introducing an agent with unknown target engagement and selectivity, undermining experimental reproducibility in ERAP2-focused studies [2].

Quantitative Differentiation Evidence for 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine: Comparator-Based Activity and Selectivity Data


ERAP2 Inhibitory Potency: Target Compound Ki vs. Closest In-Class Phosphinic Acid Comparators

The target compound inhibits human recombinant ERAP2 with a Ki of 700 nM, measured via competitive inhibition assay using R-AMC substrate in baculovirus-infected Sf9 cells [1]. In comparison, the most potent phosphinic dipeptide analogues from a 50-compound screening library exhibit Ki values in the 100–350 nM range against ERAP2 under comparable recombinant enzyme assay conditions [2]. This places the target compound approximately 2- to 7-fold less potent than the lead phosphinic chemotype, but within the same order of magnitude, validating its utility as a structurally distinct chemical probe for ERAP2 target engagement studies where phosphinic acid-based tool compounds are unsuitable (e.g., due to permeability, solubility, or intellectual property constraints).

ERAP2 inhibition aminopeptidase immuno-oncology

ERAP2 vs. ERAP1 Isoform Selectivity: Quantified Selectivity Window from Matched-Assay Profiling

In a matched competitive inhibition assay panel (baculovirus-infected Sf9 cells, L-AMC substrate for ERAP1; R-AMC for ERAP2), the target compound demonstrated a Ki of 18,500 nM for ERAP1 versus 700 nM for ERAP2, yielding a selectivity ratio of 26.4-fold in favor of ERAP2 [1]. For the paralog IRAP (insulin-regulated aminopeptidase), the Ki was 5,700 nM, yielding an 8.1-fold selectivity for ERAP2 over IRAP [1]. In contrast, the phosphinic dipeptide DG013A achieves nanomolar potency on ERAP2 but exhibits limited ERAP1/ERAP2 selectivity data in the public domain, and many phosphinic inhibitors show broader aminopeptidase inhibition profiles [2].

ERAP isoform selectivity ERAP1 antigen processing

Scaffold-Based Differentiation: Pyrazino[2,3-d]azepine Core vs. Phosphinic Acid and Diaminobenzoic Acid Chemotypes

The target compound features a pyrazino[2,3-d]azepine bicyclic core, which is structurally distinct from the two predominant ERAP2 inhibitor chemotypes: phosphinic pseudopeptides (e.g., DG013A) and 3,4-diaminobenzoic acid derivatives [1]. The pyrazinoazepine scaffold lacks the zinc-binding phosphinic acid warhead and the acidic functionality characteristic of diaminobenzoic acids, potentially conferring different physicochemical properties (e.g., logP, cell permeability, solubility) and distinct binding interactions within the ERAP2 active site [1]. While comparative ADME data are not publicly available for the target compound, the structural divergence from established chemotypes is a class-level differentiator that may influence formulation, intellectual property positioning, and complementarity in chemical biology toolkits [2].

chemical scaffold chemotype differentiation ERAP2 inhibitor

9-Methyl Substitution Effect on ERAP2 Potency: Comparison with Non-Methylated 7-Ethyl Analog

The non-methylated analog 7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine (CAS 82102-74-7, as dihydrochloride salt) has been reported with an ERAP2 IC50 of 550 nM in a recombinant enzyme assay (R-AMC substrate, 15–30 min incubation), as curated in BindingDB (BDBM50190107) [1]. The target compound, bearing an additional 9-methyl group, exhibits a Ki of 700 nM for ERAP2 [2]. Although direct comparison is limited by different assay formats (IC50 vs. Ki, different incubation times), the data suggest that 9-methylation does not enhance ERAP2 potency and may slightly attenuate it. However, the 9-methyl group introduces a chiral center at the 9-position (racemic mixture likely) that is absent in the 7-ethyl-only analog, potentially influencing stereospecific interactions and metabolic stability .

SAR methyl substitution ERAP2 potency

ERAP2 Functional Selectivity Over IRAP: Relevance for Immuno-Oncology vs. Metabolic Confounding

The target compound exhibits an 8.1-fold selectivity for ERAP2 (Ki = 700 nM) over the closely related insulin-regulated aminopeptidase IRAP (Ki = 5,700 nM) in matched competitive inhibition assays [1]. IRAP (also known as oxytocinase or placental leucine aminopeptidase) is co-expressed with ERAP2 and shares the M1 aminopeptidase family, but has distinct physiological roles in glucose metabolism and peptide hormone regulation [2]. Compounds with poor ERAP2/IRAP selectivity risk confounding metabolic readouts in cellular assays and in vivo models. The target compound's moderate but documented ERAP2-over-IRAP selectivity (8.1-fold) provides a defined window that can be factored into experimental design, whereas many ERAP2 tool compounds lack publicly disclosed IRAP counter-screening data [3].

IRAP selectivity immuno-oncology off-target profiling

Recommended Research and Industrial Application Scenarios for 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine Based on Quantitative Evidence


ERAP2 Chemical Probe for Immuno-Oncology Target Validation Studies

The compound is best deployed as a sub-micromolar ERAP2 inhibitor (Ki = 700 nM) with documented 26.4-fold selectivity over ERAP1 and 8.1-fold selectivity over IRAP [1], making it suitable for cellular target engagement studies where ERAP2-mediated antigen processing is hypothesized to modulate MHC class I peptide presentation and anti-tumor T-cell responses [2]. Researchers should include ERAP1 and IRAP counter-screening controls to leverage the known selectivity window.

Scaffold-Hopping Starting Point for Non-Phosphinic ERAP2 Lead Optimization

As a pyrazino[2,3-d]azepine chemotype distinct from phosphinic acid and diaminobenzoic acid inhibitor classes, this compound can serve as a scaffold-hopping starting point for medicinal chemistry programs seeking ERAP2 inhibitors with alternative IP space and potentially improved ADME properties [1]. The 9-methyl chiral center provides a vector for stereospecific SAR exploration [2].

Comparative ERAP Isoform Selectivity Reference Standard

The availability of matched-assay Ki data for ERAP2, ERAP1, and IRAP from a single data source qualifies this compound as a reference standard for calibrating ERAP isoform selectivity assays [1]. Newly synthesized ERAP2 inhibitors can be benchmarked against this compound's 26.4-fold ERAP2/ERAP1 selectivity ratio to contextualize their own selectivity profiles.

Structural Biology and Crystallography of ERAP2-Ligand Complexes

Given the structural characterization of ERAP2 active site pharmacophores (S1, S1′, S2′ pockets, zinc cation, N-terminus recognition site) [1], the pyrazino[2,3-d]azepine scaffold of this compound may engage the active site through binding interactions distinct from those of phosphinic pseudopeptides. Co-crystallization studies could reveal novel binding modes and inform structure-based design of next-generation ERAP2 inhibitors.

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